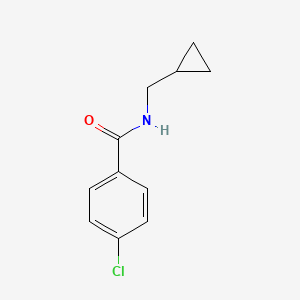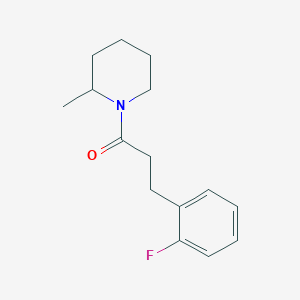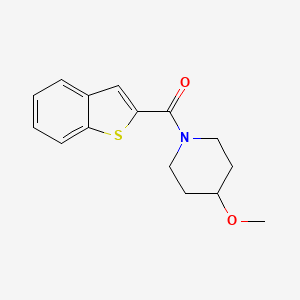
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and possesses unique properties that make it suitable for use in diverse applications.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one varies depending on its application. In medicinal chemistry, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. In cancer cells, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one induces apoptosis by activating the caspase pathway.
In organic synthesis, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one acts as a nucleophilic catalyst, facilitating the reaction between the reactants by forming a complex with the substrate.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the long-term effects of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its high reactivity, stability, and low toxicity. Its unique properties make it an ideal catalyst for various reactions, including esterification, amidation, and acylation.
The limitations of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its relatively high cost and the need for careful handling due to its potential toxicity.
Orientations Futures
For the study of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one include exploring its potential applications in other fields, such as environmental science and energy storage. Additionally, further studies are needed to fully understand the long-term effects of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one exposure and to develop safer and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one involves the reaction between 3,5-dimethylpiperidine and adipoyl chloride in the presence of triethylamine. This reaction results in the formation of a white solid, which is further purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been explored for its anti-inflammatory and anti-cancer properties. Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
In organic synthesis, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one is commonly used as a catalyst in various reactions, including esterification, amidation, and acylation. Its unique properties, such as its high reactivity and stability, make it an ideal catalyst for these reactions.
In materials science, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been investigated for its potential use in the development of polymers and coatings. Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one can be used as a crosslinking agent for polymers, resulting in materials with improved mechanical properties and thermal stability.
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-7-11(2)9-15(8-10)12-5-3-4-6-14-13(12)16/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSCLRFQHVKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)




